2,2,2-Trifluoro-N-(2-phenyl-2H-benzotriazol-5-yl)-acetamide
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Overview
Description
2,2,2-Trifluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, a phenyl group, and a benzotriazole moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide typically involves the reaction of 2-phenyl-2H-1,2,3-benzotriazole with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the benzotriazole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-phenylacetamide: Similar structure but lacks the benzotriazole moiety.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group and a phenyl group but lacks the amide and benzotriazole functionalities.
Uniqueness
2,2,2-Trifluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the benzotriazole moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H9F3N4O |
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Molecular Weight |
306.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-phenylbenzotriazol-5-yl)acetamide |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)13(22)18-9-6-7-11-12(8-9)20-21(19-11)10-4-2-1-3-5-10/h1-8H,(H,18,22) |
InChI Key |
SKWZUNVOVLSFEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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